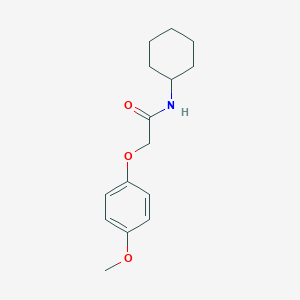
N-(4-methoxyphenyl)-2-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2-propoxybenzamide, also known as MPBA, is a chemical compound that belongs to the family of benzamides. MPBA has been widely used in scientific research due to its unique biochemical and physiological effects.
作用機序
N-(4-methoxyphenyl)-2-propoxybenzamide acts as an allosteric modulator of the CB1 receptor, which means that it binds to a site on the receptor that is distinct from the site where the endocannabinoid binds. This binding results in a conformational change in the receptor, which enhances the binding of the endocannabinoid and increases its potency. N-(4-methoxyphenyl)-2-propoxybenzamide also inhibits FAAH, which results in increased levels of endocannabinoids in the body. This increased activity of the endocannabinoid system can have a variety of effects on physiological processes.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-propoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase food intake and body weight in animal models, which suggests a potential role in the regulation of appetite. N-(4-methoxyphenyl)-2-propoxybenzamide has also been shown to have analgesic effects, which suggests a potential role in the treatment of pain. Additionally, N-(4-methoxyphenyl)-2-propoxybenzamide has been shown to have anxiolytic effects, which suggests a potential role in the treatment of anxiety disorders.
実験室実験の利点と制限
N-(4-methoxyphenyl)-2-propoxybenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, it has a well-defined mechanism of action and has been extensively studied in animal models. However, N-(4-methoxyphenyl)-2-propoxybenzamide also has some limitations. Its effects are relatively weak compared to other CB1 receptor modulators, which can make it difficult to observe its effects in certain experimental paradigms. Additionally, its effects can be variable depending on the species and strain of animal used, which can make it difficult to generalize its effects to humans.
将来の方向性
There are several future directions for research on N-(4-methoxyphenyl)-2-propoxybenzamide. One potential area of research is the development of more potent CB1 receptor modulators that can be used in the treatment of obesity, pain, and anxiety disorders. Additionally, further research is needed to elucidate the precise mechanism of action of N-(4-methoxyphenyl)-2-propoxybenzamide and its effects on other physiological processes. Finally, more research is needed to determine the safety and efficacy of N-(4-methoxyphenyl)-2-propoxybenzamide in humans, which could pave the way for its use as a therapeutic agent.
合成法
N-(4-methoxyphenyl)-2-propoxybenzamide can be synthesized using a variety of methods, including the reaction of 4-methoxyaniline with 2-propoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(4-methoxyphenyl)-2-propoxybenzamide as a white crystalline powder. Other methods of synthesis include the reaction of 4-methoxyaniline with 2-propoxybenzoic acid in the presence of a coupling agent such as EDC, or the reaction of 4-methoxyaniline with 2-propoxybenzamide in the presence of a dehydrating agent such as SOCl2.
科学的研究の応用
N-(4-methoxyphenyl)-2-propoxybenzamide has been widely used in scientific research due to its unique properties. It has been shown to have an affinity for the cannabinoid CB1 receptor, which is involved in the regulation of appetite, pain, and mood. N-(4-methoxyphenyl)-2-propoxybenzamide has also been shown to have an inhibitory effect on the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition results in increased levels of endocannabinoids in the body, which can have a variety of effects on physiological processes.
特性
製品名 |
N-(4-methoxyphenyl)-2-propoxybenzamide |
|---|---|
分子式 |
C17H19NO3 |
分子量 |
285.34 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-3-12-21-16-7-5-4-6-15(16)17(19)18-13-8-10-14(20-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,18,19) |
InChIキー |
JOUFVRQAOPCHAR-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC |
正規SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)
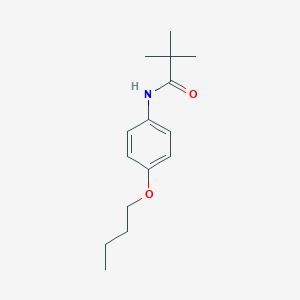
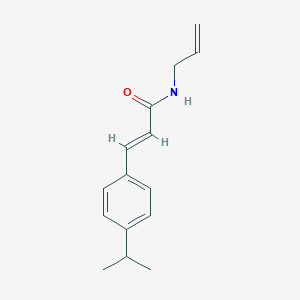
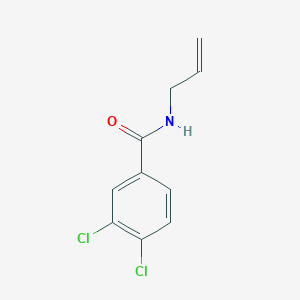
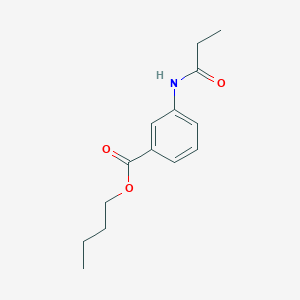
![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)
